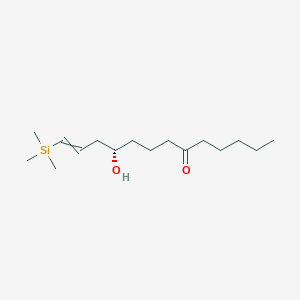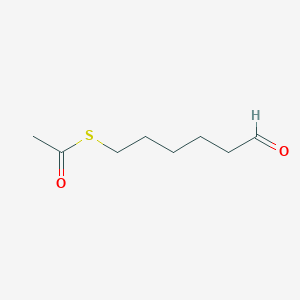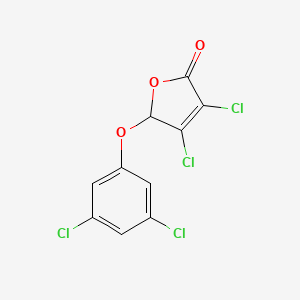![molecular formula C20H12N2O2 B15170650 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole CAS No. 649762-90-3](/img/structure/B15170650.png)
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features a fused naphthofuran ring system and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid hydrazide with phenyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential antibacterial and anticancer activities.
Materials Science: Employed in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole depends on its application:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific electronic properties, which make it suitable for applications in organic electronics and as a potential therapeutic agent. The presence of both the naphthofuran and oxadiazole rings contributes to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
649762-90-3 |
|---|---|
Formule moléculaire |
C20H12N2O2 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-benzo[e][1]benzofuran-2-yl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H12N2O2/c1-2-7-14(8-3-1)19-21-22-20(24-19)18-12-16-15-9-5-4-6-13(15)10-11-17(16)23-18/h1-12H |
Clé InChI |
HAAKJHDLCDIVQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)

![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)


![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
